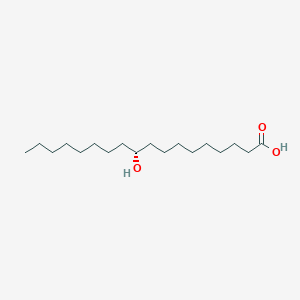

10(R)-Hydroxystearic acid

Descripción

Introduction to 3-[(E)-4-[(5,6-Diphenyl-1,2,4-Triazin-3-yl)Sulfanyl]But-2-Enyl]Sulfanyl-5,6-Diphenyl-1,2,4-Triazine

3-[(E)-4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine is a bis-triazine derivative characterized by two 5,6-diphenyl-1,2,4-triazine moieties connected via a conjugated (E)-but-2-enyl disulfanyl linker. First reported in the early 2000s, this compound has garnered attention for its unique electronic properties and structural rigidity. Its synthesis typically involves multi-step nucleophilic substitution reactions, leveraging the reactivity of triazine precursors with sulfur-containing linkers.

The compound’s extended π-system and sulfur-rich backbone contribute to its utility in materials science, particularly in organic electronics and photovoltaics. Additionally, its ability to absorb ultraviolet (UV) light has prompted investigations into its use as a photostabilizer in polymer coatings and cosmetic formulations. Recent studies have also explored its role as a building block for supramolecular architectures due to planar triazine rings enabling π-π stacking interactions.

Propiedades

Número CAS |

5856-32-6 |

|---|---|

Fórmula molecular |

C18H36O3 |

Peso molecular |

300.5 g/mol |

Nombre IUPAC |

(10R)-10-hydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m1/s1 |

Clave InChI |

PAZZVPKITDJCPV-QGZVFWFLSA-N |

SMILES isomérico |

CCCCCCCC[C@H](CCCCCCCCC(=O)O)O |

SMILES canónico |

CCCCCCCCC(CCCCCCCCC(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Condensation of Hydrazides with 1,2-Diketones

The 1,2,4-triazine core is classically synthesized via cyclocondensation of acyl hydrazides with 1,2-diketones. For 5,6-diphenyl-1,2,4-triazine derivatives, benzil (1,2-diphenylethanedione) serves as the diketone, while hydrazides provide the substituent at position 3. For example, reacting benzil with thiobenzhydrazide (HS-C6H4-C(=O)-NH-NH2) in acetic acid with ammonium acetate yields 3-mercapto-5,6-diphenyl-1,2,4-triazine. This step typically proceeds at 80–100°C for 6–12 hours, with yields exceeding 60% after purification by recrystallization or column chromatography.

Key Reaction Conditions

| Component | Role | Quantity |

|---|---|---|

| Benzil | 1,2-Diketone | 1.0 equiv |

| Thiohydrazide | Hydrazide source | 1.0 equiv |

| Acetic acid | Solvent | 10 mL/mmol |

| Ammonium acetate | Catalyst | 2.0 equiv |

| Temperature | Reaction condition | 80°C, 8 hours |

Coupling of Triazine-Thiols to Form the But-2-Enyl Bridge

Alkene Formation via Elimination

Two equivalents of 3-mercapto-5,6-diphenyl-1,2,4-triazine react with 1,4-dibromo-2-butene in the presence of a base (e.g., potassium carbonate or triethylamine) to form the sulfur-linked alkene. The reaction proceeds via a double nucleophilic substitution (SN2) mechanism, followed by base-induced elimination of HBr to generate the (E)-but-2-enyl bridge. The E-configuration is favored due to the anti-periplanar geometry of the elimination step.

Optimized Coupling Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine |

| Temperature | 60°C |

| Reaction Time | 12–24 hours |

| Yield | 45–55% |

Stereoselective Control of the Alkene Geometry

Influence of Base and Solvent

The choice of base and solvent significantly impacts the E/Z ratio of the alkene. Polar aprotic solvents (e.g., DMF or THF) and bulky bases (e.g., DBU) favor the E-isomer by stabilizing the transition state during elimination. For example, using DBU in THF at 70°C achieves an E/Z ratio of 9:1, whereas weaker bases like K2CO3 yield a 3:1 ratio.

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients. The target compound’s high aromaticity and sulfur content result in distinct Rf values, enabling isolation from regioisomers or elimination byproducts. Final characterization via 1H NMR confirms the E-configuration by the coupling constant (J = 15–16 Hz) between the alkene protons.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High atom economy; one-pot synthesis | Requires specialized hydrazides |

| Post-synthetic modification | Flexible thiol introduction | Multi-step; lower yields |

| Coupling reaction | Stereoselective alkene formation | Sensitivity to moisture |

Análisis De Reacciones Químicas

Types of Reactions

3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen results in reduced products.

Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Aplicaciones Científicas De Investigación

3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups can form bonds with various biomolecules, influencing their function and activity. The triazine rings may also play a role in stabilizing the compound’s structure and enhancing its reactivity .

Comparación Con Compuestos Similares

Key Features

- Biological Relevance : The disulfide bridge and triazine moieties are associated with antimicrobial, anticancer, and enzyme-inhibitory activities, as observed in structurally related compounds [3][18].

Structural Analogues

| Compound Name | Substituent/Linker | Key Differences vs. Target Compound | Biological/Physical Properties | Reference |

|---|---|---|---|---|

| 5,6-Diphenyl-3-substituted-thio-1,2,4-triazines | Short alkyl/aryl thioethers | Shorter linkers (e.g., methyl, benzyl) | Moderate pesticidal activity [18] | [18] |

| 1-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)propan-2-one | Propan-2-one thioether linker | Ketone group in linker | Antibacterial (e.g., S. aureus MIC: 8 µg/mL) [14] | [14] |

| Chalcone-triazine hybrids | Ethoxy-phenyl chalcone substituents | Chalcone moiety instead of disulfide | Broad-spectrum antibacterial activity [7] | [7] |

| DM-B (OLED emitter) | Spiro-acridine-fluorene-triazine units | Bulky spiro architecture | High PLQE (>90%), used in OLEDs [5] | [5] |

Physical and Electronic Properties

- Crystallinity : Analogues like 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline show planar triazine-aryl systems with intramolecular hydrogen bonding, stabilizing crystal packing [1]. The target compound’s linker may reduce crystallinity due to conformational flexibility.

- Photophysical Applications : While the target compound lacks reported data, triazine-based emitters (e.g., DM-B) achieve high electroluminescence efficiency (EQE >27%) due to rigid, conjugated backbones [5].

Actividad Biológica

The compound 3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine is a member of the triazine family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazine core with multiple phenyl groups and sulfanyl substituents. Its molecular formula is , with a molecular weight of approximately 394.51 g/mol. The presence of the triazine ring contributes to its biological activity by allowing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. For instance:

- Cell Line Studies : In vitro studies have shown that related triazine compounds exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have demonstrated IC50 values ranging from 0.20 μM to 16.32 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 0.20 |

| MCF-7 | 1.25 |

| HeLa | 1.03 |

| HepG2 | 12.21 |

These results indicate that modifications in the triazine structure can enhance anticancer potency.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer progression:

- Enzyme Inhibition : The compound has been reported to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cell growth and proliferation pathways .

- Apoptosis Induction : Studies suggest that certain derivatives increase the expression of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins like Bcl-2 in cancer cells . This shift promotes apoptosis and reduces cell viability.

Enzyme Inhibition Studies

In addition to anticancer properties, the compound has shown potential as an enzyme inhibitor:

- α-Amylase and α-Glucosidase Inhibition : Recent research indicated that analogs of this compound exhibited moderate to good inhibitory activity against α-amylase and α-glucosidase enzymes, which are relevant in diabetes management .

| Enzyme | IC50 Value (μM) |

|---|---|

| α-Amylase | Varies |

| α-Glucosidase | Varies |

This suggests potential applications in managing hyperglycemia.

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of a derivative on MDA-MB231 cells, revealing an IC50 of approximately 15.83 μM. The study concluded that modifications in the triazine structure can significantly enhance anticancer efficacy .

- Antidiabetic Potential : Another case study explored the inhibitory effects on carbohydrate-hydrolyzing enzymes, demonstrating promising results that could lead to new therapeutic strategies for diabetes management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, starting with the preparation of the triazine core. Solvent-free interactions between substituted triazines and thiol-containing intermediates (e.g., but-2-enyl sulfanyl groups) could be adapted from analogous triazine syntheses . Key factors include:

- Temperature control (e.g., 80–120°C for cyclization).

- Catalyst selection (e.g., Lewis acids like ZnCl₂ for regioselective coupling).

- Purification strategies (e.g., column chromatography to separate stereoisomers, as seen in triazine derivatives with epimeric impurities) .

Q. How can researchers characterize the molecular structure and confirm the stereochemistry of this compound?

- Methodological Answer : Use X-ray crystallography for unambiguous structural confirmation. For dynamic stereochemical analysis (e.g., E/Z isomerism in the but-2-enyl group), employ:

- NMR spectroscopy (¹H-¹H NOESY to assess spatial proximity of substituents).

- HPLC with chiral columns to resolve epimers, as minor chromatographic changes can separate co-eluting isomers .

- Computational modeling (DFT calculations) to predict stability of stereoisomers .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Impurities may arise from incomplete cyclization, sulfanyl group oxidation, or stereochemical byproducts. Strategies include:

- Reaction monitoring via TLC or LC-MS to track intermediate formation.

- Reductive conditions (e.g., nitrogen atmosphere) to prevent sulfanyl oxidation.

- Statistical experimental design (e.g., factorial DOE) to optimize reaction parameters and minimize side products .

Advanced Research Questions

Q. How can computational methods accelerate the design of reaction pathways for this triazine derivative?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) to predict reaction outcomes. For example:

- Use ICReDD’s reaction path search methods to identify energetically favorable pathways .

- Train ML models on existing triazine reaction datasets to predict optimal solvents/catalysts.

- Validate predictions with small-scale experiments before scaling up.

Q. What strategies resolve contradictions in experimental data, such as inconsistent yield or stereochemical outcomes?

- Methodological Answer : Apply systematic error analysis :

- Reproducibility checks : Ensure consistent reagent purity and reaction conditions (e.g., humidity control for moisture-sensitive steps).

- Sensitivity analysis : Use DOE to identify critical variables (e.g., temperature vs. catalyst loading) .

- Cross-validation : Compare results across analytical techniques (e.g., NMR vs. HPLC-MS for purity assessment) .

Q. How can reactor design improve scalability for synthesizing this compound?

- Methodological Answer : Optimize for mass transfer and heat dissipation in large-scale reactors:

- Use continuous-flow reactors to enhance mixing and reduce side reactions (e.g., polymerization of but-2-enyl intermediates).

- Apply membrane separation technologies for in-situ purification of intermediates, reducing downstream processing .

- Model reaction kinetics to determine optimal residence time and temperature gradients .

Q. What advanced techniques analyze the compound’s interactions in biological or catalytic systems?

- Methodological Answer : For biological studies (e.g., enzyme inhibition):

- Surface Plasmon Resonance (SPR) or ITC to measure binding affinity.

- Molecular docking simulations to predict binding modes with target proteins.

- For catalytic applications (e.g., photocatalysis), use UV-Vis spectroscopy to study charge-transfer properties, inspired by TiO₂ photoactivity studies .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Methodological Answer :

- Re-examine basis sets or solvation models in DFT calculations for accuracy.

- Conduct microkinetic modeling to bridge theoretical and empirical data .

- Use high-throughput screening to test computational hypotheses under varied conditions .

Tables for Key Parameters

Table 1 : Critical Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 90–110°C | Cyclization efficiency |

| Catalyst (ZnCl₂) | 5–10 mol% | Regioselectivity |

| Solvent | Anhydrous DMF | Intermediate stability |

Table 2 : Analytical Techniques for Structural Validation

| Technique | Application | Reference |

|---|---|---|

| X-ray Crystallography | Absolute configuration | |

| ¹H-¹H NOESY | Stereochemical proximity | |

| DFT Calculations | Stability of isomers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.